![molecular formula C18H28N2O3 B4676101 1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine CAS No. 5934-15-6](/img/structure/B4676101.png)
1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine
Overview
Description
1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and benzylpiperazine families. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 25B-NBOMe was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine involves its agonistic activity at the 5-HT2A receptor. This receptor is primarily located in the brain and is responsible for regulating mood, perception, and cognition. When 1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine binds to the receptor, it activates a cascade of signaling pathways that ultimately lead to the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine include increased heart rate and blood pressure, dilated pupils, and altered perception of time and space. The drug also affects the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood, motivation, and reward.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, the drug's potent hallucinogenic effects can also be a limitation, as they may interfere with experimental results or make it difficult to control the drug's dosage.
Future Directions
Future research on 1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine could focus on its potential therapeutic applications, such as its use in treating depression, anxiety, and other mental health disorders. Other areas of research could include the development of new drugs that target the 5-HT2A receptor, as well as the study of the receptor's role in regulating other physiological processes. Additionally, more research could be done to better understand the long-term effects of 1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine use on the brain and body.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine has been used in scientific research to study the effects of 5-HT2A receptor agonists on the brain. It has been found to produce hallucinogenic effects similar to those of other psychedelic drugs such as LSD and psilocybin. Studies have also shown that 1-(3,5-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the receptor's function.
properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)9-18(21)20-7-5-19(6-8-20)13-15-10-16(22-3)12-17(11-15)23-4/h10-12,14H,5-9,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRWLLHYKHCBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366769 | |
Record name | 1-{4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
CAS RN |
5934-15-6 | |
Record name | 1-{4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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